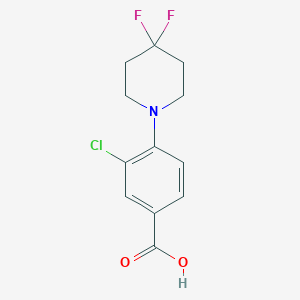
5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole is a synthetic compound that combines elements of purine, ribofuranose, and benzimidazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5,6-dichloropurine and 1H-benzimidazole.
Glycosylation: The ribofuranose moiety is introduced through a glycosylation reaction, where 2,3,5-tri-O-acetyl-beta-D-ribofuranose is reacted with the purine derivative.
Coupling: The benzimidazole ring is then coupled to the glycosylated purine under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Purification: Techniques such as chromatography to purify the final product.
Scalability: Adjusting reaction conditions to scale up the production process.
化学反応の分析
Types of Reactions
5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the chlorine atoms on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted purine derivatives.
科学的研究の応用
Chemistry
Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activity.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in cellular processes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.
Industry
Material Science: Explored for its potential use in the development of new materials with unique properties.
作用機序
5,6-ジクロロプリン-1-(2,3,5-トリ-O-アセチル-β-D-リボフラノシル)-1H-ベンゾイミダゾールの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物は、次のような可能性があります。
活性部位への結合: 活性部位に結合することにより酵素活性を阻害する。
経路の調節: 特定のタンパク質や核酸と相互作用することにより、細胞経路に影響を与える。
6. 類似化合物の比較
類似化合物
6-クロロプリン: 同様の化学的性質を持つ関連化合物。
ベンゾイミダゾール誘導体: ベンゾイミダゾール環構造を持つ化合物。
独自性
5,6-ジクロロプリン-1-(2,3,5-トリ-O-アセチル-β-D-リボフラノシル)-1H-ベンゾイミダゾールは、プリン、リボフラノース、ベンゾイミダゾールを組み合わせた構造を持つため、独自の生物学的および化学的特性を持つ可能性があります。
類似化合物との比較
Similar Compounds
6-Chloropurine: A related compound with similar chemical properties.
Benzimidazole Derivatives: Compounds with the benzimidazole ring structure.
Uniqueness
5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole is unique due to its combined structure of purine, ribofuranose, and benzimidazole, which may confer distinct biological and chemical properties.
特性
IUPAC Name |
[3,4-diacetyloxy-5-(5,6-dichlorobenzimidazol-1-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O7/c1-8(23)26-6-15-16(27-9(2)24)17(28-10(3)25)18(29-15)22-7-21-13-4-11(19)12(20)5-14(13)22/h4-5,7,15-18H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAILZPSFJJOYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=CC(=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
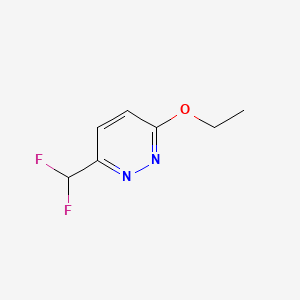
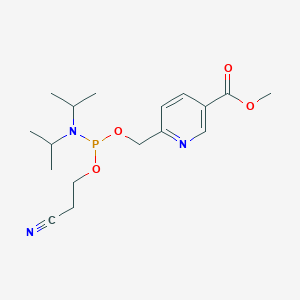
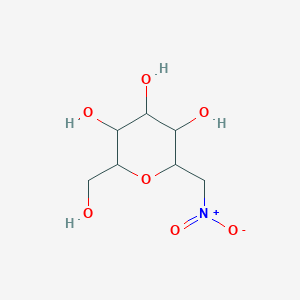
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)

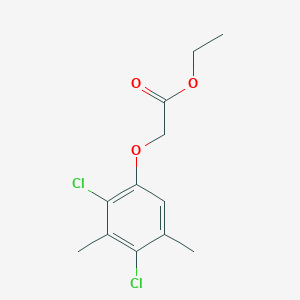
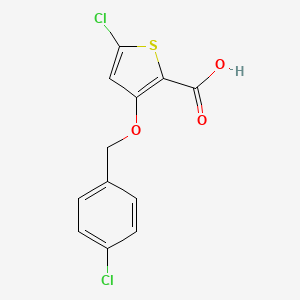
![1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride](/img/structure/B12077763.png)
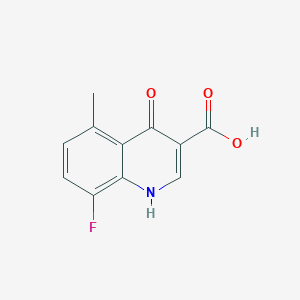
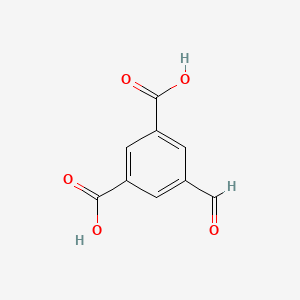
![2'-Deoxyuridine-5'-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution](/img/structure/B12077775.png)
![2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12077779.png)
